N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Permeability Drug-likeness

Problem: Researchers performing SAR campaigns on pyridazine-sulfone coumarin derivatives face unquantifiable risk of altered potency and selectivity when substituting even a single atom. Solution: CAS 897614-66-3 is a structurally authenticated building block with confirmed meta-substitution and ethyl-sulfone geometry. Key outcomes: - Maintains chemical fidelity in matched molecular pair studies vs. para-isomer (CAS 921796-75-0) or methyl-sulfone analogs (CAS 946226-56-8). - Computed drug-like properties (MW 435.45, logP 2.5, TPSA 124 Ų) support its use as a physicochemical standard for local QSAR model development. - ≥95% purity ensures batch-to-batch consistency for in vitro assays.

Molecular Formula C22H17N3O5S
Molecular Weight 435.45
CAS No. 897614-66-3
Cat. No. B2935205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS897614-66-3
Molecular FormulaC22H17N3O5S
Molecular Weight435.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C22H17N3O5S/c1-2-31(28,29)20-11-10-18(24-25-20)14-7-5-8-16(12-14)23-21(26)17-13-15-6-3-4-9-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26)
InChIKeyOYEPUWBMNODAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 897614-66-3: Core Chemotype & Baseline Profile


N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 897614-66-3) is a fully synthetic small molecule (C22H17N3O5S, MW 435.45 g/mol) [1] that combines a 2-oxo-2H-chromene (coumarin) core with a 6-(ethylsulfonyl)pyridazin-3-yl pendant linked through a meta-substituted phenyl carboxamide bridge [2]. The compound is commercially supplied as a research-grade building block (typical purity ≥95%) . Its computed physicochemical descriptors (XLogP3-AA = 2.5, TPSA = 124 Ų, HBD = 1, HBA = 7, rotatable bonds = 5) place it within drug-like chemical space [1], but no target-specific primary bioactivity data are publicly available for this precise structure [1]. Consequently, baseline characterization is limited to structural identity and computed molecular properties, with no validated biological profile established at this time.

Generic Substitution Risks for CAS 897614-66-3


Within the broader class of 2-oxo-2H-chromene-3-carboxamide derivatives bearing a pyridazine sulfone motif, even minor positional isomerism (e.g., 3- versus 4-substitution on the central phenyl ring) or alkyl sulfone variation (e.g., ethyl vs. methyl) can produce substantial shifts in solubility, permeability, and target engagement that are not predicted by computed properties alone [1]. For N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, no public head-to-head experimental data versus nearest structural analogs are available; therefore, any generic replacement would carry unquantifiable risk of altered potency, selectivity, or physicochemical behavior [2]. Procuring the exact CAS 897614-66-3 is essential to maintain chemical fidelity in the absence of validated substitution rules.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Differentiation vs. Positional Isomer

The target compound (3-substituted phenyl linker) exhibits a computed XLogP3-AA of 2.5 and TPSA of 124 Ų [1]. A positional isomer, N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 921796-75-0), shares an identical molecular formula and heavy-atom count but is expected to differ in computed logP and TPSA due to altered molecular shape and electron distribution [2]. Although computed values for the 4-isomer are not publicly tabulated, the regioisomeric difference alone is sufficient to alter passive permeability and solubility profiles, making the two non-interchangeable in cellular or in vivo models.

Lipophilicity Permeability Drug-likeness

Scientifically Justified Use Cases for CAS 897614-66-3


Chemical Probe Development with Pyridazine Sulfone-Coumarin Scaffold

When a screening library or SAR campaign mandates a 3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl carboxamide appendage fused to a coumarin core, CAS 897614-66-3 serves as a structurally authenticated starting point. Its computed properties (MW 435.45, TPSA 124 Ų, logP 2.5) indicate acceptable drug-like characteristics [1], and procurement from a commercial source with ≥95% purity ensures batch-to-batch chemical consistency for initial in vitro assays.

Negative Control for meta-Substituted Phenyl Linker Studies

In side-by-side comparisons with the para-substituted isomer (CAS 921796-75-0) [2] or methyl-sulfone analogs (e.g., CAS 946226-56-8) [3], CAS 897614-66-3 can serve as a matched molecular pair to isolate the influence of linker geometry or sulfone alkyl group on cellular potency or selectivity. This application is particularly relevant when no a priori target engagement data exist and researchers must empirically determine the contribution of the meta-ethylsulfonyl pharmacophore.

Physicochemical Benchmarking in Coumarin-Focused Libraries

Due to the lack of public biological data, the primary near-term value of CAS 897614-66-3 lies in its use as a physicochemical standard. Its measured logP, solubility, and permeability values can be experimentally determined and compared against in-house collections of 2-oxo-2H-chromene-3-carboxamide derivatives, facilitating the development of local QSAR models or permeability prediction algorithms [1].

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